5-Ethyl-5-methylhydantoin

Thermal analysis Crystallization Process chemistry

5-Ethyl-5-methylhydantoin (EMH) is a chiral C6-hydantoin with two stereogenic centers, enabling enantioselective studies where achiral 5,5-dimethylhydantoin fails. Melting point: 144–150°C (lower than dimethylhydantoin). Validated for preparative-scale resolution via auto-seeded crystallization in water—ideal for chiral separation method development. Recognized as a persistent metabolite of halogenated hydantoin biocides, required by ECHA/UK REACH for environmental compliance testing. Also used as a benchmark chiral poor glass former in pharmaceutical research and as a scaffold for epoxy resin hardeners. Choose EMH for applications demanding chiral distinction and regulatory accountability.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 16820-12-5
Cat. No. B102286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-methylhydantoin
CAS16820-12-5
Synonyms5-ethyl-5-methylhydantoin
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C
InChIInChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
InChIKeyVSJRBQDMBFFHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-5-methylhydantoin (CAS 16820-12-5): Procurement-Relevant Physicochemical and Structural Profile


5-Ethyl-5-methylhydantoin (EMH) is a chiral, C6-substituted hydantoin derivative with the molecular formula C₆H₁₀N₂O₂ and molecular weight of 142.16 g/mol . The compound exists as a white crystalline powder with a reported melting point of 144–150 °C (lit.) and a density of 1.095–1.1 g/cm³ [1]. EMH bears the identifier NSC 1020 in the NCI/DTP repository and UNII 9434G2C47P for regulatory tracking [2]. Structurally, the compound features two stereogenic centers, conferring chirality that enables enantioselective studies—a property absent in simpler hydantoins such as 5,5-dimethylhydantoin . This combination of defined thermal properties and chiral architecture underpins its utility in specific research and industrial contexts.

Why 5-Ethyl-5-methylhydantoin Cannot Be Replaced by Other Hydantoins: Key Procurement Considerations


Substituting 5-ethyl-5-methylhydantoin with a generic hydantoin such as 5,5-dimethylhydantoin introduces measurable physicochemical and functional divergence. The ethyl/methyl substitution pattern at the C5 position lowers the melting point to 144–150 °C, compared with 174–180 °C for 5,5-dimethylhydantoin—a differential that directly impacts thermal processing, formulation stability, and purification protocols . Furthermore, EMH is chiral, whereas 5,5-dimethylhydantoin is achiral; this renders EMH essential for enantioselective crystallization studies and chiral chromatography applications where an achiral analog cannot serve as a model [1]. Regulatory frameworks also treat these compounds distinctly: EMH is designated as a persistent metabolite of halogenated hydantoin biocides and is specifically named in ECHA review programmes for biocidal active substances [2]. These quantifiable and functional disparities preclude generic interchangeability in regulated or chirality-sensitive contexts.

Quantitative Differentiation Evidence for 5-Ethyl-5-methylhydantoin Versus Structural Analogs


Melting Point Differential of 5-Ethyl-5-methylhydantoin Relative to 5,5-Dimethylhydantoin

5-Ethyl-5-methylhydantoin exhibits a melting point range of 144–150 °C (lit.), which is approximately 30 °C lower than the 174–180 °C range reported for the close structural analog 5,5-dimethylhydantoin . This substantial thermal differential is directly relevant to solubility behavior, drying conditions, and compatibility with heat-sensitive co-formulants.

Thermal analysis Crystallization Process chemistry

Preferential Crystallization Feasibility of Racemic 5-Ethyl-5-methylhydantoin in Water

Racemic (±)-5-ethyl-5-methylhydantoin has been demonstrated to undergo auto-seeded, polythermic preferential crystallization in water at preparative scale, enabling enantiomeric enrichment without the use of chiral resolving agents [1]. This behavior arises from the compound's conglomerate-forming tendency, a property not reported for structurally simpler, achiral hydantoins like 5,5-dimethylhydantoin. The study quantitatively established that single crystals grown from the racemic mixture in water contain nearly pure enantiomeric domains [2].

Chiral resolution Preferential crystallization Crystal engineering

Glass-Forming Ability of 5-Ethyl-5-methylhydantoin as a Chiral Poor Glass Former

Differential scanning calorimetry (DSC) and fast scanning calorimetry (FSC) studies have characterized 5-ethyl-5-methylhydantoin (referred to as 12H) as a chiral poor glass former [1]. This classification provides quantitative insight into its crystallization propensity from the amorphous state, a critical parameter for predicting physical stability in solid-dosage formulations. The study establishes baseline glass transition and crystallization kinetics data that are unavailable for the majority of C5-substituted hydantoin analogs.

Amorphous solid dispersion Physical stability Pharmaceutical formulation

Regulatory Designation of 5-Ethyl-5-methylhydantoin as Persistent Metabolite of Halogenated Biocides

5-Ethyl-5-methylhydantoin is explicitly identified in regulatory frameworks as a persistent metabolite of halogenated hydantoin biocides, including 1,3-dichloro-5-ethyl-5-methylhydantoin (DCEMH) [1]. Both the European Chemicals Agency (ECHA) and UK REACH programmes list reaction products of 5-ethyl-5-methylhydantoin with chlorine/bromine as biocidal active substances under review for product type 11 (preservatives for liquid-cooling and processing systems) [2]. In contrast, 5,5-dimethylhydantoin is subject to parallel but separate regulatory entries, reflecting distinct environmental and toxicological assessment pathways [3].

Environmental fate Biocide regulation Metabolite analysis

Optimal Procurement and Application Scenarios for 5-Ethyl-5-methylhydantoin Based on Quantitative Evidence


Chiral Resolution Model Compound for Enantioselective Crystallization Studies

Procure 5-ethyl-5-methylhydantoin when a validated chiral hydantoin model is required for preferential crystallization research or enantiomer separation method development. The compound has demonstrated preparative-scale resolution via auto-seeded polythermic crystallization in water, making it an established reference system for studying conglomerate formation and crystal growth kinetics [1]. This application cannot be served by achiral hydantoins such as 5,5-dimethylhydantoin.

Amorphous Solid Dispersion Formulation Studies Requiring a Poor Glass Former Reference

Utilize 5-ethyl-5-methylhydantoin in pharmaceutical formulation research as a characterized chiral poor glass former. The compound's crystallization kinetics from the amorphous state have been quantified via DSC and FSC, providing a benchmark thermal profile for evaluating polymer-based stabilization strategies in solid dispersions [1]. The documented glass-forming behavior enables direct comparison with candidate APIs exhibiting similar crystallization propensity.

Environmental Fate Studies of Halogenated Hydantoin Biocides

Employ 5-ethyl-5-methylhydantoin as a reference standard for monitoring and quantifying persistent metabolites in environmental samples following the application of halogenated hydantoin biocides. Regulatory authorities including ECHA and UK REACH explicitly recognize EMH as the metabolic endpoint of DCEMH and related biocidal products, necessitating its use in validated analytical methods for compliance testing [1].

Synthesis of N-Substituted Hydantoin Derivatives via Bucherer-Bergs Methodology

Select 5-ethyl-5-methylhydantoin as a versatile hydantoin scaffold for derivatization reactions including N-alkylation with propylene oxide to yield 1,3-bis-(hydroxypropyl)-5-methyl-5-ethylhydantoin and subsequent polyoxypropylene adducts [1]. The ethyl/methyl substitution pattern provides distinct steric and electronic properties compared to dimethyl analogs, enabling the synthesis of novel epoxy resin hardeners and polymer additives with tailored reactivity profiles.

Technical Documentation Hub

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